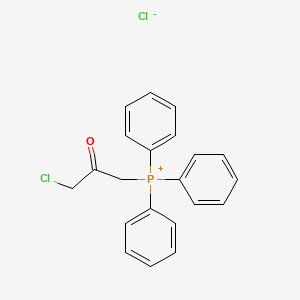

4-aminophthalazin-1(2H)-one

Übersicht

Beschreibung

4-Aminophthalazin-1(2H)-one is a heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They have a wide range of applications, including in pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

The synthesis of this compound could potentially involve palladium-catalyzed isocyanide insertion . Palladium-catalyzed reactions are widely used in the field of organic synthesis for creating complex chemical compounds.Chemical Reactions Analysis

As mentioned earlier, the synthesis of this compound could involve palladium-catalyzed isocyanide insertion . This type of reaction is part of a broader class of reactions involving isocyanide insertion, which are still relatively unexplored compared to other types of reactions .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Heterocyclic Compound Development

- 4-Aminophthalazin-1(2H)-ones (APOs) are notable for their diverse biological activities. The palladium-catalyzed cross-coupling with isocyanide insertion offers an efficient method for producing variously substituted APOs, overcoming limitations of classical methods which are cumbersome and lack regioselectivity (Vlaar, Ruijter et al., 2013).

- The palladium-catalyzed synthesis technique is significant due to its efficiency in affording 4-aminophthalazin-1(2H)-ones, which are difficult to obtain regioselectively by classical methods (Vlaar, Ruijter et al., 2011).

Applications in Medicinal Chemistry

- The 2-phenylphthalazin-1(2H)-one (PHTZ) scaffold, related to 4-aminophthalazin-1(2H)-one, has been identified as a core skeleton for designing human A3 adenosine receptor antagonists, showcasing its potential in drug discovery (Poli, Catarzi et al., 2011).

- Novel and potent 6,7-methylenedioxyphthalazin-1(2H)-ones, a derivative of this compound, have demonstrated significant anticonvulsant activity, indicating their potential application in the treatment of epilepsy (Grasso, De Sarro et al., 2000).

Advancements in Synthesis and Analysis

- Aromatic polyamides derived from unsymmetrical diamines containing the phthalazinone moiety, related to this compound, have been synthesized and characterized for applications in materials science, particularly in the development of polymers with high thermal stability (Cheng, Jian et al., 2002).

- The design and synthesis of phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors showcase the compound's potential in the development of new herbicidal lead structures (Li, Luo et al., 2006).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-aminophthalazin-1(2H)-one is the RET (c-RET) protein , a receptor tyrosine kinase . This protein plays a crucial role in cell growth, differentiation, and survival . The compound has been shown to inhibit RET with an IC50 value of 0.4 nM .

Mode of Action

This compound acts as a selective inhibitor of the RET protein . It binds to the protein, preventing it from participating in signal transduction processes that lead to cell proliferation . The compound is effective against several common RET oncogenic mutations .

Biochemical Pathways

The inhibition of RET by this compound affects various biochemical pathways. Primarily, it disrupts the MAPK/ERK pathway , which is involved in cell proliferation and survival . By inhibiting RET, the compound prevents the activation of this pathway, thereby inhibiting cell growth .

Pharmacokinetics

It is known that the compound is soluble in dmso at concentrations greater than 100 mg/ml . Its bioavailability and ADME properties are subjects of ongoing research.

Result of Action

The result of this compound’s action is the inhibition of cell proliferation in cells with RET mutations . This makes the compound a potential therapeutic agent for cancers driven by these mutations .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can potentially affect the compound’s efficacy and stability .

Eigenschaften

IUPAC Name |

4-amino-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBSMBJKUKVEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309953 | |

| Record name | 4-Amino-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13580-88-6 | |

| Record name | 4-Amino-1(2H)-phthalazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13580-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of the newly developed palladium-catalyzed synthesis of 4-Aminophthalazin-1(2H)-ones over traditional methods?

A1: Traditional synthesis of APOs often suffers from limitations in regioselectivity and the ability to introduce diverse substituents. The recently reported palladium-catalyzed method utilizes readily available starting materials such as substituted o-(pseudo)halobenzoates, hydrazines, and isocyanides to afford diversely substituted APOs. [, ] This method overcomes the regioselectivity issues encountered in classical approaches and allows for the efficient and modular synthesis of a wider range of APO derivatives. [, ]

Q2: Are there any limitations to the palladium-catalyzed synthesis of 4-Aminophthalazin-1(2H)-ones?

A2: While offering significant advantages, the palladium-catalyzed approach has shown specificity for tertiary alkyl isocyanides. [] Researchers have been actively exploring solutions and diversifications to overcome this limitation and further expand the scope of accessible APOs. []

Q3: What are some of the potential applications of 4-Aminophthalazin-1(2H)-ones in medicinal chemistry?

A3: Research has identified 4-Aminophthalazin-1(2H)-one derivatives as potential antagonists for the Melanin Concentrating Hormone Receptor 1 (MCH-R1). [] MCH-R1 is a G protein-coupled receptor that plays a role in regulating feeding behavior and energy balance. Antagonists of this receptor are being investigated as potential treatments for obesity and related metabolic disorders.

Q4: Have any novel synthetic routes for 4-Aminophthalazin-1(2H)-ones been reported besides the palladium-catalyzed approach?

A4: Yes, a recent study described the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones. [] This method provides an alternative approach to access a variety of substituted APOs and further expands the chemical toolbox for exploring the structure-activity relationships and potential applications of these compounds.

Q5: How do the chemical reactions of hydrazine with different compounds contribute to the synthesis and understanding of 4-Aminophthalazin-1(2H)-ones?

A5: Early research explored the reactions of hydrazines with various compounds, providing insights into the formation and reactivity of 4-Aminophthalazin-1(2H)-ones. [] For instance, the ring-expansion reactions of 1,3-di-iminoisoindoline with hydrazine under different conditions led to the formation of various phthalazine derivatives, including this compound. [] These studies highlight the versatility of hydrazine as a reagent in heterocyclic chemistry and its role in accessing valuable building blocks like APOs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ruthenium,amminetrichlorobis[(sulfinyl-KS)bis[methane]]-(9CI)](/img/structure/B3419002.png)

![Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B3419042.png)

![3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/no-structure.png)